N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds, reflecting the precise structural arrangement of its constituent functional groups. The compound's nomenclature begins with the pyrimidine core, which serves as the central scaffold of the molecule. Pyrimidine itself represents a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, distinguishing it from other diazines such as pyrazine and pyridazine. The numbering system for this particular derivative places the dimethylamino group at position 4, a methyl substituent at position 2, and the piperazine attachment at position 6 of the pyrimidine ring.
The structural identification of this compound reveals a complex molecular architecture characterized by multiple nitrogen-containing functional groups. The molecular formula C₁₁H₁₉N₅ indicates the presence of five nitrogen atoms distributed across the pyrimidine ring system and the attached piperazine moiety. The piperazine component itself represents a saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, which contributes significantly to the compound's potential for hydrogen bonding and interactions with biological targets. The three methyl groups attached to the molecule provide specific steric and electronic effects that influence both the compound's physical properties and its chemical reactivity.
The Standard International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide unambiguous structural descriptions that enable precise identification and database searching across chemical information systems. These standardized formats ensure consistent communication of the compound's structure within the global scientific community, facilitating research collaboration and regulatory compliance in pharmaceutical and chemical research applications.
Historical Context in Heterocyclic Chemistry
The historical development of pyrimidine chemistry, which provides the foundational context for understanding this compound, traces its origins to the late 19th century when researchers first began systematic investigations of nitrogen-containing heterocyclic systems. The term "pyrimidine" itself was coined in 1884 by Pinner, who derived the name from a combination of "pyridine" and "amidine" due to the structural similarities these compounds shared with those well-established chemical classes. This nomenclatural decision reflected the emerging understanding of how structural modifications to basic heterocyclic frameworks could yield compounds with dramatically different properties and applications.
The systematic study of pyrimidines began in earnest during the 1880s, when Pinner developed synthetic approaches involving the condensation of ethyl acetoacetate with amidines. These early synthetic methodologies established the fundamental chemical transformations that would later enable the preparation of more complex pyrimidine derivatives, including compounds like this compound. The parent pyrimidine compound was first successfully prepared by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction with zinc dust in hot water.
The incorporation of piperazine moieties into heterocyclic systems represents a more recent development in medicinal chemistry, emerging as researchers recognized the unique pharmacological properties that could be achieved through the combination of different nitrogen-containing ring systems. Piperazine itself gained prominence in pharmaceutical research due to its ability to serve as a versatile linker between pharmacophoric elements, enabling the construction of hybrid molecules with enhanced biological activity profiles. The synthesis of piperazine-tethered heterocyclic compounds, including pyrimidine derivatives, has become a significant area of research focus, particularly in the development of antimalarial agents and other therapeutic compounds.
The evolution of pyrimidine chemistry has been closely intertwined with advances in our understanding of biochemical processes, as pyrimidine derivatives play crucial roles in nucleic acid metabolism and cellular function. The reductive pathway for pyrimidine catabolism, found in most organisms, involves the conversion of uracil or thymine to dihydropyrimidines through the action of dihydropyrimidine dehydrogenase. This biological significance has provided additional motivation for the development of synthetic pyrimidine derivatives, as researchers seek to understand and potentially modulate these fundamental biochemical processes through the design of structurally related compounds.
Classification Within Piperazine-Pyrimidine Hybrid Systems
This compound belongs to the specialized class of piperazine-pyrimidine hybrid systems, which represent a subset of heterocyclic compounds characterized by the direct linkage of piperazine and pyrimidine ring structures. These hybrid systems have gained considerable attention in medicinal chemistry due to their ability to combine the pharmacological properties of both constituent heterocycles, potentially yielding compounds with enhanced biological activity or improved pharmaceutical properties. The classification of such compounds takes into account both the structural features of the individual ring systems and the nature of their interconnection.
Within the broader category of heterocyclic compounds, piperazine-pyrimidine hybrids occupy a unique position due to their multiple nitrogen atoms and the resulting capacity for diverse intermolecular interactions. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, represent more than half of all known chemical compounds and include the majority of pharmaceutical drugs. The specific combination of piperazine and pyrimidine rings in this compound places this compound within a subset of heterocycles that exhibit both aromatic character from the pyrimidine ring and aliphatic flexibility from the piperazine component.
The structural classification of this compound can be further refined by considering the substitution pattern and the specific functional groups present on each ring system. The presence of the dimethylamino group at the 4-position of the pyrimidine ring creates a tertiary amine functionality that can participate in hydrogen bonding and electrostatic interactions. The methyl substituent at the 2-position of the pyrimidine ring provides steric hindrance that may influence the compound's conformational preferences and binding interactions with biological targets. The unsubstituted piperazine ring maintains both secondary amino groups, allowing for potential further derivatization or direct participation in biological recognition processes.
| Structural Feature | Classification | Functional Significance |
|---|---|---|
| Pyrimidine Core | Aromatic Diazine | Provides aromatic character and multiple coordination sites |
| Piperazine Ring | Saturated Diazine | Contributes conformational flexibility and hydrogen bonding capacity |
| N,N-Dimethyl Group | Tertiary Amine | Influences lipophilicity and electronic properties |
| 2-Methyl Substituent | Alkyl Substituent | Provides steric effects and modulates binding interactions |
| 6-Position Linkage | Ring-to-Ring Connection | Determines spatial relationship between heterocyclic systems |
Research into piperazine-tethered compounds has demonstrated their potential as antimalarial agents, with studies showing that 4-aminoquinoline-pyrimidine hybrids linked through piperazine moieties exhibit significant biological activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. While this compound differs structurally from these specific antimalarial compounds, it shares the fundamental piperazine-pyrimidine hybrid architecture that appears to be important for biological activity in this class of molecules.
The chemical reactivity profile of piperazine-pyrimidine hybrids is influenced by the electronic properties of both ring systems and their substituents. The compound can participate in various chemical reactions including oxidation processes, reduction reactions, and substitution reactions, depending on the specific reaction conditions and reagents employed. These transformation possibilities are important for structure-activity relationship studies and for the potential development of related compounds with modified properties or enhanced biological activity profiles.
Properties
IUPAC Name |
N,N,2-trimethyl-6-piperazin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-13-10(15(2)3)8-11(14-9)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURNQSDFBPVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution reaction. One common method includes the reaction of 2,4,6-trimethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 20-30°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine in ethanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-one, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Scientific Research Applications
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine has several key applications:
Pharmaceutical Development
- Antimicrobial Activity : Investigated for its potential to inhibit bacterial growth and combat infections.
- Anticancer Properties : Studies have shown that this compound may interact with specific cancer cell pathways, leading to apoptosis in malignant cells.
Biological Research
- Enzyme Inhibition Studies : The compound has been used to study enzyme interactions, particularly in the context of metabolic pathways relevant to disease states.
- Receptor Binding Studies : Its ability to bind to various receptors makes it a candidate for exploring new therapeutic targets.
Material Science
- Development of New Materials : It serves as a building block for synthesizing novel materials with specific chemical properties, useful in coatings and polymers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a promising candidate for antibiotic development.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine with structurally related pyrimidine and piperazine derivatives:
Key Comparative Insights
Piperazine vs. Piperidine Substituents
- Piperazine derivatives (e.g., the target compound) exhibit higher solubility in aqueous media due to the basic nitrogen atoms, which can form salts. In contrast, piperidine analogues (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ) are less polar but may improve blood-brain barrier penetration .
Substituent Effects on Bioactivity
- The 4-chlorobenzyl group in compound 7n enhances anticancer activity compared to unsubstituted benzyl derivatives, likely due to increased lipophilicity and electron-withdrawing effects. In contrast, the N,N-dimethyl group in the target compound reduces steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Heterocycle Modifications Replacement of pyrimidine with pyrrolopyrimidine (e.g., compound 13 ) introduces a fused ring system, improving binding affinity to adenosine receptors but reducing synthetic accessibility.
Molecular Weight and Drug-Likeness
- Compounds with molecular weights <300 g/mol (e.g., the target compound) align better with Lipinski’s rules for oral bioavailability, whereas heavier analogues (e.g., compound 13 ) may require formulation optimization .
Structure-Activity Relationship (SAR) Highlights
- Piperazine Flexibility : The piperazine ring’s conformational flexibility in the target compound allows adaptation to diverse binding sites, whereas rigidified analogues (e.g., 4-methylpiperidine in ) may restrict binding but improve metabolic stability.
- Methyl Group Positioning : The 2-methyl group in the target compound prevents undesired tautomerization of the pyrimidine ring, stabilizing the active conformation .
Biological Activity
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine moiety and three methyl groups on the pyrimidine ring, contributing to its potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : Approximately 221.3 g/mol
Antimicrobial Activity
This compound has been synthesized into various derivatives that exhibit significant antibacterial properties. Notably, compounds derived from this structure have shown substantial activity against gram-negative bacteria such as Escherichia coli while displaying less effectiveness against gram-positive strains. This selective activity suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
Research indicates that derivatives of this compound possess antiproliferative effects against human cancer cell lines. Studies have demonstrated that these compounds can inhibit cell proliferation by targeting specific protein kinases involved in cancer progression, such as CDK4 and CDK6. This mechanism positions them as promising candidates for further development in cancer therapies .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, the inhibition of cyclin-dependent kinases (CDKs) is crucial for controlling cell cycle progression in cancer cells .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Material : N,N-dimethyl-2-(piperazin-1-yl)ethanamine.
- Reagents : Various reagents are used for methylation and cyclization.
- Purification : The final product is purified through crystallization or chromatography techniques.
This synthetic versatility allows for the creation of numerous derivatives with tailored biological activities.
Study 1: Antibacterial Activity
A study evaluated the antimicrobial efficacy of synthesized piperazine derivatives based on this compound against a panel of bacterial strains. The results indicated a significant zone of inhibition against E. coli, suggesting that modifications to the piperazine moiety could enhance antibacterial potency.
Study 2: Anticancer Properties
In a separate investigation focusing on antiproliferative effects, several derivatives were tested against human cancer cell lines (e.g., MCF7 and HeLa). The findings revealed that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating potential for development into new cancer therapies .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
-
Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro- or bromo-substituted pyrimidine intermediate with piperazine derivatives. For example, in structurally similar pyrimidin-4-amine derivatives, intermediates like 6-chloro-2-methylpyrimidin-4-amine are reacted with piperazine under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C for 12–24 hours . Post-synthetic modifications, such as methylation of the piperazine nitrogen, require controlled conditions (e.g., methyl iodide in the presence of potassium carbonate). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization depends on stoichiometric ratios (e.g., 1.2–1.5 equivalents of piperazine) and inert atmosphere use to prevent oxidation .
-
Table 1: Synthetic Conditions and Outcomes
| Precursor | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 6-Chloro-2-methylpyrimidin-4-amine | Piperazine, THF, 80°C, 24h | 65–75 | ≥95% | |
| N-Methylpiperazine derivative | Methyl iodide, K₂CO₃, DMF, 50°C | 80–85 | ≥98% |
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Confirmatory techniques include:
-
¹H/¹³C NMR : Key signals include methyl groups (δ 2.3–2.6 ppm for N-methyl, δ 2.1–2.4 ppm for C2-methyl) and piperazine protons (δ 2.8–3.2 ppm). Aromatic pyrimidine protons appear as singlet(s) near δ 8.0–8.5 ppm .
-
Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks aligned with molecular weight (e.g., m/z 262 for C₁₁H₂₀N₆) .
-
X-ray Crystallography : For absolute configuration, single-crystal X-ray analysis confirms bond angles and torsion angles (e.g., dihedral angles between pyrimidine and piperazine rings <15°) .
- Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| C2-Methyl | 2.1–2.4 | Singlet | |
| N,N-Dimethyl (piperazine) | 2.3–2.6 | Singlet | |
| Pyrimidine C-H | 8.0–8.5 | Singlet |
Q. What structure-activity relationships (SAR) have been identified for pyrimidin-4-amine derivatives in biological studies?
- Methodological Answer :
-
Piperazine Substitution : N-Methylation enhances lipophilicity and blood-brain barrier penetration, critical for CNS-targeting agents (e.g., adenosine A2A receptor antagonists for Parkinson’s disease) .
-
Pyrimidine Modifications : 2-Methyl groups improve metabolic stability, while 6-position heterocycles (e.g., piperazine) influence target affinity. For example, replacing piperazine with morpholine reduces adenosine A2A binding by >50% .
-
Electron-Withdrawing Groups : Fluorine or trifluoromethyl at the 4-position increases enzymatic inhibition (e.g., PI3K inhibitors) but may reduce solubility .
- Table 3: SAR Trends in Pyrimidin-4-amine Derivatives
| Modification | Biological Effect | Reference |
|---|---|---|
| N-Methylpiperazine | ↑ Lipophilicity, ↑ CNS penetration | |
| 2-Methyl substitution | ↑ Metabolic stability | |
| 6-Position morpholine | ↓ Target affinity vs. piperazine |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives of this compound?
- Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak AD-H) achieves >99% enantiomeric excess (ee). Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) in Suzuki-Miyaura couplings ensures stereocontrol . Kinetic resolution during crystallization (e.g., tartaric acid diastereomers) is cost-effective for scale-up .
Q. What computational strategies are effective in predicting the binding affinity of this compound to kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with ATP-binding pockets. QSAR models using Hammett constants (σ) and logP values predict activity trends. For example, 3D-QSAR with CoMFA identifies steric/electrostatic fields correlating with IC₅₀ values in PI3K inhibitors .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved for this compound across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular context (e.g., overexpression vs. endogenous targets). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell viability) . Contradictions in cytotoxicity may reflect off-target effects, addressed via proteome-wide profiling (e.g., KINOMEscan) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
